KDM5-C70

Epigenetics Histone Demethylase Enzymology

KDM5-C70 (also designated GS-5801 or KDOAM-21; CAS 1596348-32-1) is an ethyl ester prodrug derivative of the potent KDM5 inhibitor KDM5-C49. It functions as a pan-inhibitor of the KDM5 (JARID1) family of histone H3 lysine 4 (H3K4) demethylases—KDM5A, KDM5B, KDM5C, and KDM5D—by competing with the co-substrate α-ketoglutarate (αKG) at the enzyme active site.

Molecular Formula C₁₇H₂₈N₄O₃
Molecular Weight 336.43
Cat. No. B1154052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKDM5-C70
SynonymsEthyl 2-(((2-((2-(dimethylamino)ethyl)(ethyl)amino)-2-oxoethyl)amino)methyl)isonicotinate
Molecular FormulaC₁₇H₂₈N₄O₃
Molecular Weight336.43
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KDM5-C70: A Cell-Permeable Pan-KDM5 Histone Demethylase Inhibitor Prodrug


KDM5-C70 (also designated GS-5801 or KDOAM-21; CAS 1596348-32-1) is an ethyl ester prodrug derivative of the potent KDM5 inhibitor KDM5-C49 [1]. It functions as a pan-inhibitor of the KDM5 (JARID1) family of histone H3 lysine 4 (H3K4) demethylases—KDM5A, KDM5B, KDM5C, and KDM5D—by competing with the co-substrate α-ketoglutarate (αKG) at the enzyme active site [2]. The prodrug design masks the polar carboxylate group of the active metabolite KDM5-C49, thereby conferring enhanced cell permeability essential for cellular and in vivo applications [3]. KDM5-C70 treatment selectively elevates global levels of trimethylated histone H3 at lysine 4 (H3K4me3) and exhibits anti-proliferative activity in KDM5-dependent cancer models, including breast adenocarcinoma and multiple myeloma .

Why KDM5-C70 Cannot Be Casually Substituted with Other KDM5 Inhibitors


The KDM5 inhibitor landscape is characterized by substantial heterogeneity in isoform selectivity profiles, cell permeability, and prodrug activation efficiency—factors that directly impact experimental reproducibility and therapeutic relevance. While multiple pan-KDM5 inhibitors (e.g., CPI-455, KDOAM-25) and isoform-selective agents (e.g., GSK467) are commercially available, their biochemical potency (IC₅₀/Ki values) often does not translate predictably to cellular efficacy due to differential membrane permeability and intracellular accumulation of active species [1]. For instance, the active metabolite KDM5-C49 exhibits low micromolar Ki values against KDM5 isoforms but demonstrates negligible cellular activity when applied directly due to its polar carboxylate group . KDM5-C70 addresses this limitation through an ethyl ester prodrug strategy that enables passive diffusion across the plasma membrane followed by intracellular esterase-mediated conversion to KDM5-C49 [2]. Furthermore, different KDM5 inhibitors exhibit divergent selectivity windows against off-target KDMs (e.g., KDM4 and KDM6 family members), which can confound phenotypic interpretation in histone methylation studies [3]. Consequently, substituting KDM5-C70 with another KDM5 inhibitor—even one with superficially similar reported IC₅₀ values—introduces significant uncertainty regarding cellular exposure, target engagement, and off-target liability.

KDM5-C70 Quantitative Differentiation Evidence vs. Key Comparators


Biochemical Potency of Active Metabolite vs. Directly Administered KDM5 Inhibitors

KDM5-C70 functions as a prodrug of KDM5-C49, which exhibits potent, sub-nanomolar to low nanomolar binding affinity (Ki) and functional inhibition (IC₅₀) across the KDM5 family. In head-to-head biochemical assays, the active metabolite KDM5-C49 demonstrates Ki values of 2 nM (KDM5A), 1 nM (KDM5B), 6.1 nM (KDM5C), and 3.4 nM (KDM5D) [1]. Under identical αKG-competitive FDH assay conditions (1 mM αKG), KDM5-C49 yields IC₅₀ values of 1.1 μM (KDM5A), 0.8 μM (KDM5B), 3.2 μM (KDM5C), and 2.7 μM (KDM5D) [1]. In the more sensitive alphaLISA format (25 μM αKG), IC₅₀ values are 25 nM (KDM5A), 30 nM (KDM5B), and 59 nM (KDM5C) [1]. By comparison, the structurally distinct KDM5 inhibitor KDOAM-25 exhibits IC₅₀ values of 71 nM (KDM5A), 19 nM (KDM5B), 69 nM (KDM5C), and 69 nM (KDM5D) , while the first-generation probe PBIT shows markedly weaker inhibition with IC₅₀ values of approximately 6 μM (JARID1A), 3 μM (JARID1B), and 4.9 μM (JARID1C) [2].

Epigenetics Histone Demethylase Enzymology

KDM5 Family Selectivity vs. Off-Target KDM4/KDM6 Demethylases

Selectivity against related Jumonji-domain histone demethylases is a critical differentiator among KDM5 inhibitors. The active metabolite of KDM5-C70, KDM5-C49, demonstrates a selectivity window of 25- to 100-fold over KDM6B (JMJD3) and 2- to 30-fold over KDM4 family members (KDM4C, KDM4A, KDM4D) . In contrast, the KDM5B-selective inhibitor GSK467 achieves 180-fold selectivity over KDM4C (Ki = 10 nM for KDM5B vs. no inhibition of KDM6 family members) [1]. The pan-KDM5 inhibitor CPI-455 demonstrates >200-fold selectivity for KDM5 over KDM2, KDM3, KDM4, KDM6, and KDM7 enzymes . KDM5-C70 treatment at 5 μM for 3 days selectively upregulates cellular H3K4me3 without affecting H3K9me3, H3K27me3, or H3K36me3—histone marks regulated by KDM4 and KDM6 family demethylases . This functional selectivity in cells corroborates the biochemical selectivity profile.

Drug Selectivity Off-Target Profiling Epigenetic Probe

Cellular Permeability and Intracellular Prodrug Activation vs. Direct Parent Compound

The ethyl ester prodrug design of KDM5-C70 directly addresses the poor cellular permeability of the active metabolite KDM5-C49. In Caco-2 intestinal epithelial cell permeability studies, treatment with 10 μM KDM5-C70 for 2 hours resulted in measurable intracellular concentrations of both the parent prodrug and the active metabolite KDM5-C49, as quantified by LC-MS [1]. Under identical conditions, the comparator prodrug JQKD82 (a phenol ester derivative of KDM5-C49) also generated intracellular KDM5-C49, demonstrating that both compounds function as effective prodrug delivery systems [1]. In contrast, direct administration of KDM5-C49 results in negligible cellular uptake due to its polar carboxylate moiety [2]. The functional consequence of this permeability differential is evident in cellular histone methylation assays: KDM5-C49 alone fails to elevate H3K4me3 levels, whereas KDM5-C70 treatment robustly increases H3K4me3 at concentrations as low as 0.3 μM [1]. This prodrug strategy is essential for achieving target engagement in intact cells and in vivo models.

Cell Permeability Prodrug LC-MS Quantification

In Vitro Anti-Proliferative Efficacy in Breast Cancer Models vs. Genetic Knockout Controls

KDM5-C70 exhibits potent, KDM5-dependent anti-proliferative activity across multiple breast adenocarcinoma cell lines. Treatment with 5 μM KDM5-C70 for 11 days inhibited MCF7 cell growth by 85%, while 24-day treatment inhibited BT474 growth by 97% and ZR-75-1 growth by 70% . The KDM5-dependence of this anti-proliferative effect was established through knockout studies: KDM5-C70 treatment inhibited proliferation in parental MCF7 cells but demonstrated significantly reduced effectiveness in KDM5A/B knockout (KO) cells, confirming that KDM5A and KDM5B are essential mediators of the compound's growth-inhibitory effects . In contrast, the comparator inhibitor JQKD82 demonstrates stronger anti-proliferative potency in MM.1S multiple myeloma cells (IC₅₀ = 0.42 μM) compared to KDM5-C70 (IC₅₀ = 3.1 μM) , indicating that inhibitor selection should be guided by the specific cellular context and desired potency window.

Cancer Cell Proliferation Breast Cancer KDM5 Dependency

In Vivo Tumor Growth Inhibition with KDM5-C49-Based Prodrugs

While KDM5-C70 itself has limited published in vivo efficacy data as a standalone agent, the KDM5-C49-based prodrug class—to which KDM5-C70 belongs—has demonstrated in vivo anti-tumor activity. JQKD82, a phenol ester prodrug that also delivers KDM5-C49, significantly suppresses MOLP-8 multiple myeloma xenograft tumor growth in NSG mice when administered at 50 mg/kg twice daily via intraperitoneal injection . Treated tumors exhibit increased H3K4me3 levels and reduced MYC immunostaining, confirming target engagement and downstream pathway modulation in vivo . In contrast, the first-generation JARID1 inhibitor PBIT has no reported in vivo animal efficacy data and has not advanced to in vivo studies [1]. The KDM5-C49 scaffold thus represents a validated in vivo-capable chemotype, whereas earlier inhibitors such as PBIT are restricted to in vitro applications. For researchers requiring in vivo KDM5 inhibition, KDM5-C70 provides a well-characterized prodrug option with established pharmacokinetic precedent from the related compound JQKD82.

In Vivo Efficacy Xenograft Pharmacodynamics

KDM5 Isoform Coverage: Pan-KDM5 Inhibition vs. Isoform-Selective Agents

KDM5-C70 functions as a pan-KDM5 inhibitor, targeting all four KDM5 family members (KDM5A, KDM5B, KDM5C, and KDM5D) with potent activity. The active metabolite KDM5-C49 exhibits Ki values of 2 nM, 1 nM, 6.1 nM, and 3.4 nM against KDM5A, B, C, and D, respectively [1]. In contrast, GSK467 is a KDM5B-selective inhibitor with a Ki of 10 nM for KDM5B and no measurable inhibition of KDM6 family members [2]. The pan-KDM5 inhibitor CPI-455 demonstrates equivalent inhibition of KDM5A, KDM5B, and KDM5C (IC₅₀ = 10 nM for KDM5A) . KDM5-C70's balanced pan-inhibition profile is advantageous for studies where complete ablation of KDM5 family activity is desired, whereas isoform-selective agents like GSK467 are preferable for dissecting isoform-specific functions. The choice between pan- and isoform-selective inhibition directly impacts experimental interpretation and should be explicitly considered during compound selection.

Isoform Selectivity Pan-Inhibitor KDM5B

KDM5-C70 Validated Research and Industrial Application Scenarios


KDM5-Dependent Breast Cancer Proliferation Studies

KDM5-C70 is directly validated for suppressing KDM5-dependent breast cancer cell proliferation. At 5 μM, it achieves 85% inhibition of MCF7 cell growth over 11 days, 97% inhibition of BT474 cells over 24 days, and 70% inhibition of ZR-75-1 cells over 24 days . The KDM5-dependence of this effect is confirmed by reduced efficacy in KDM5A/B knockout cells, establishing KDM5-C70 as a reliable tool for interrogating KDM5 function in breast cancer models [1].

Global H3K4me3 Profiling and ChIP-seq Epigenomic Mapping

KDM5-C70 treatment selectively elevates cellular H3K4me3 levels without affecting H3K9me3, H3K27me3, or H3K36me3—marks regulated by off-target KDM4 and KDM6 demethylases . In MM.1S multiple myeloma cells, KDM5-C70 increases H3K4me3 in a global fashion across the genome as demonstrated by ChIP-seq analysis [1]. This selective modulation makes KDM5-C70 an optimal tool for mapping KDM5-regulated genomic loci and studying H3K4me3-dependent transcriptional programs [2].

Multiple Myeloma Cell Viability and Cell Cycle Studies

In MM.1S multiple myeloma cells, 7-day treatment with KDM5-C70 (10⁻⁹–10⁻⁵ M) produces concentration-dependent anti-proliferative effects with an estimated IC₅₀ of approximately 20 μM for viability reduction . At 50 μM, KDM5-C70 reduces retinoblastoma protein (Rb) phosphorylation levels without affecting total phosphorylated Rb, indicating impaired cell cycle progression . These findings support the use of KDM5-C70 in myeloma cell cycle and viability assays where KDM5 inhibition is the intended mechanism.

Prodrug-Activation and Cellular Permeability Studies

KDM5-C70 serves as a model compound for studying esterase-mediated prodrug activation in cellular systems. LC-MS quantification in Caco-2 cells demonstrates that 10 μM KDM5-C70 treatment for 2 hours yields detectable intracellular levels of both the parent prodrug and the active metabolite KDM5-C49 . This property enables investigations of prodrug stability, cellular esterase activity, and intracellular pharmacokinetics of KDM5-targeting agents [1].

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